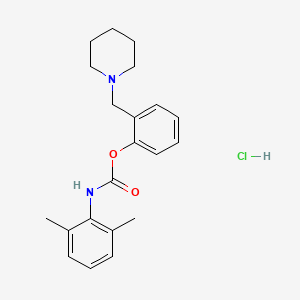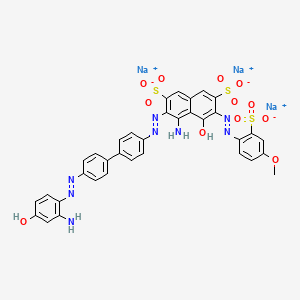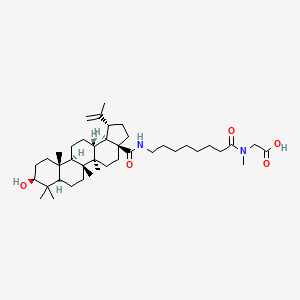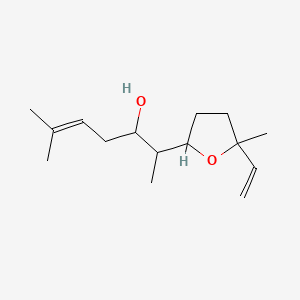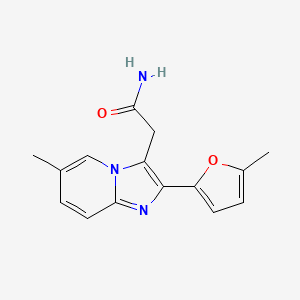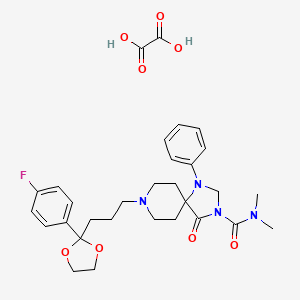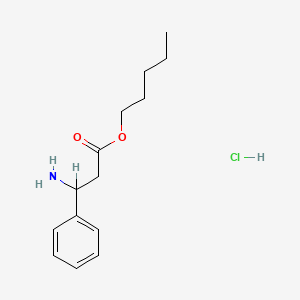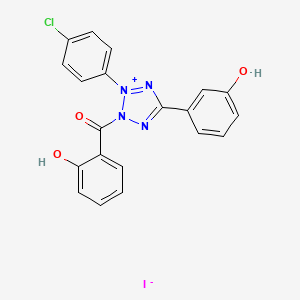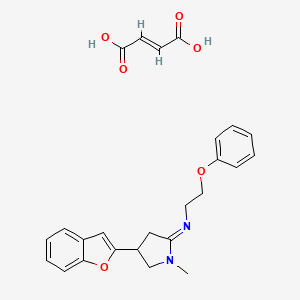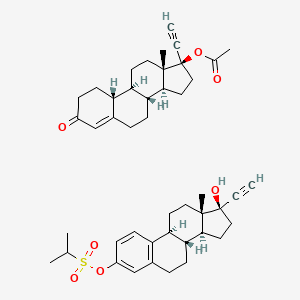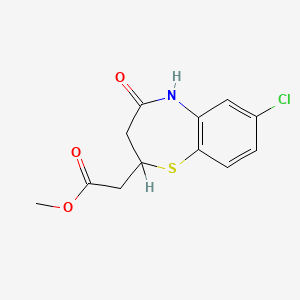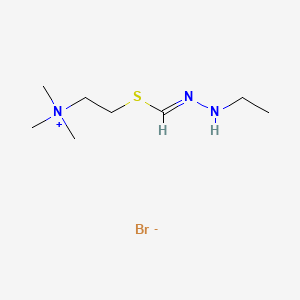
N'-Ethylamidinothiocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Epithiopropyl methacrylate can be synthesized from glycidyl methacrylate on a multi-gram scale. The process involves the reaction of glycidyl methacrylate with a thiol compound under specific conditions .
Industrial Production Methods: In industrial settings, the preparation of 2,3-epithiopropyl methacrylate typically involves controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP). These methods ensure a controlled process with a linear increase in molecular weight and a decrease in polydispersity .
化学反应分析
Types of Reactions: 2,3-Epithiopropyl methacrylate undergoes various chemical reactions, including:
Oxidation: The episulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted methacrylate derivatives .
科学研究应用
2,3-Epithiopropyl methacrylate has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,3-epithiopropyl methacrylate exerts its effects involves the interaction of its reactive centers with various molecular targets. The episulfide group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The methacrylate group can participate in radical polymerization, forming crosslinked networks that enhance the compound’s adhesive properties .
相似化合物的比较
2,3-Epithiopropyl methacrylate is unique due to its dual reactive centers, which allow it to undergo both episulfide ring opening and radical polymerization. Similar compounds include:
Glycidyl methacrylate: Lacks the episulfide group and primarily undergoes radical polymerization.
2-Hydroxypropyl methacrylate: Contains a hydroxyl group instead of an episulfide group, leading to different reactivity and applications.
属性
CAS 编号 |
51384-91-9 |
|---|---|
分子式 |
C8H20BrN3S |
分子量 |
270.24 g/mol |
IUPAC 名称 |
2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+; |
InChI 键 |
RRSPOVJJVYGEJC-VRTOBVRTSA-M |
手性 SMILES |
CCN/N=C/SCC[N+](C)(C)C.[Br-] |
规范 SMILES |
CCNN=CSCC[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



